N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, including compounds with the 1H-imidazol-1-yl moiety, has been explored in the context of developing new selective class III agents for cardiac electrophysiological activity. One such compound, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, demonstrated potency and efficacy in both in vitro and in vivo models, suggesting the viability of the 1H-imidazol-1-yl group in this class of compounds . Additionally, the use of the 3,4-dimethoxybenzyl group as an N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives indicates a method for protecting and deprotecting nitrogen atoms in the synthesis process, which could be relevant for the synthesis of complex molecules like N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride .
Molecular Structure Analysis
The molecular structure of compounds containing the imidazol-1-yl group has been characterized using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS. X-ray analysis has also been employed to confirm the structure of related compounds, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which features an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions . This suggests that similar analytical techniques would be applicable for the detailed structural analysis of N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride.
Chemical Reactions Analysis
The reactivity of the imidazol-1-yl group has been studied in various contexts. For instance, the reaction of the N-heterocyclic carbene, 1,3-dimesityl-imidazol-2-ylidene, with a uranyl triflate complex, demonstrates the potential for imidazole derivatives to participate in complex reactions, including coupling reactions . Additionally, the determination of pKa values for N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives indicates that the imidazole ring nitrogen is the first site of protonation, which is an important consideration for understanding the chemical behavior of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including the determination of pKa values, which are crucial for understanding the acidity and basicity of a molecule. The pKa values of newly synthesized N-(benzothiazole-2-yl) acetamide derivatives were found to vary, indicating that the electronic properties of the substituents can significantly influence the acidity of the molecule . This information is essential for predicting the solubility, stability, and reactivity of N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride in different environments.
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-16-12-17(2)22-19(13-16)26-24(32-22)28(10-5-9-27-11-8-25-15-27)23(29)18-6-7-20(30-3)21(14-18)31-4;/h6-8,11-15H,5,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOUJPBXOBFWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride |
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